molecular formula C11H8N2OS2 B3422126 2-methyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 243669-49-0

2-methyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B3422126
CAS No.: 243669-49-0
M. Wt: 248.3 g/mol
InChI Key: SVVXRASHNTXIFF-UHFFFAOYSA-N
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Description

2-Methyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS: 243669-49-0) is a thienopyrimidinone derivative characterized by a bicyclic core structure fused with a thiophene ring. Its molecular formula is C₁₁H₈N₂OS₂ (MW: 248.32 g/mol), featuring a methyl group at position 2 and a thiophen-2-yl substituent at position 5 . While it is currently out of stock commercially, its synthesis typically involves condensation reactions or catalytic methods, similar to related compounds .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2OS2/c1-6-12-10(14)9-7(5-16-11(9)13-6)8-3-2-4-15-8/h2-5H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVXRASHNTXIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=CS2)C3=CC=CS3)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901207777
Record name 2-Methyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901207777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243669-49-0
Record name 2-Methyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=243669-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901207777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminothiophene with a suitable aldehyde or ketone, followed by cyclization to form the thieno[2,3-d]pyrimidine ring system. The reaction conditions often include the use of a solvent such as ethanol or acetic acid, and a catalyst like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Research indicates that derivatives of thieno[2,3-d]pyrimidine exhibit various biological activities:

  • Antimicrobial Activity : Some derivatives show significant antimicrobial effects against various pathogens.
  • Anticancer Properties : Certain compounds within this class have demonstrated promising anticancer activities in vitro.
  • Anti-inflammatory Effects : The presence of specific functional groups can lead to anti-inflammatory properties.

Interaction Studies

Interaction studies focus on the binding affinity of 2-methyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one with various biological targets. These studies often involve:

  • Molecular Docking Simulations : To predict how the compound interacts with target proteins.
  • In vitro Assays : To evaluate the biological efficacy and mechanism of action.

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds along with their unique properties:

Compound NameStructural FeaturesUnique Properties
5-Methylthieno[2,3-d]pyrimidin-4-oneMethyl group at position 5Exhibits strong antimicrobial activity
6-Methylthieno[3,2-d]pyrimidin-4-oneMethyl group at position 6Shows promising anticancer effects
4-Amino-thieno[2,3-d]pyrimidin-4-oneAmino group at position 4Potential anti-inflammatory properties

Each of these compounds shares a common structural framework but exhibits distinct biological activities due to variations in functional groups.

Case Studies and Research Findings

  • Antimicrobial Study : A study demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibited effective antimicrobial activity against resistant strains of bacteria. The compound was found to inhibit bacterial growth significantly compared to standard antibiotics.
  • Cancer Research : In vitro studies showed that this compound induced apoptosis in cancer cell lines through activation of specific pathways associated with cell death.
  • Inflammation Model : Research indicated that this compound reduced inflammatory markers in animal models of inflammation, suggesting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism by which 2-methyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one exerts its effects is related to its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the thieno[2,3-d]pyrimidine core allows for interactions with nucleophilic sites on proteins and other biomolecules, influencing cellular pathways and processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thienopyrimidinone Core

The bioactivity and physicochemical properties of thieno[2,3-d]pyrimidin-4-ones are highly dependent on substituent patterns. Key analogs include:

Compound Name Substituents (Position) Molecular Formula Key Features/Applications References
5-Phenyl-3H-thieno[2,3-d]pyrimidin-4-one Phenyl (C5) C₁₂H₈N₂OS Simpler aromatic substitution; used in fluorescence studies
3-Amino-5-(furan-2-yl)-2-methylthieno[2,3-d]pyrimidin-4-one Furan (C5), Amino (C3), Methyl (C2) C₁₀H₇N₃O₂S Enhanced solubility; potential antimicrobial agent
2-(1-Chloroethyl)-5-(thiophen-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one Chloroethyl (C2), Thiophene (C5) C₁₂H₉ClN₂OS₂ Increased lipophilicity; explored in kinase inhibition
3-(2-Methylpropyl)-5-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one Sulfanylidene (C2), Phenyl (C5) C₁₇H₁₇N₂OS₂ Improved metabolic stability; anticancer applications

Key Observations :

  • Thiophene vs. Furan/Phenyl : The thiophen-2-yl group in the target compound provides stronger electron-withdrawing effects compared to furan or phenyl, enhancing π-π stacking in biological targets .
  • Methyl vs. Bulkier Substituents : The methyl group at C2 offers steric minimalism, whereas bulkier groups (e.g., chloroethyl, sulfanylidene) improve target specificity but may reduce solubility .
Antibacterial and Enzyme Inhibition

highlights thieno[2,3-d]pyrimidin-4-one derivatives as potent inhibitors of PglD (a bacterial enzyme), with IC₅₀ values ranging from 0.37–2.2 μM (Table 1). The target compound’s methyl and thiophene substituents are structurally analogous to compound 67a (IC₅₀ = 2.2 μM), suggesting moderate activity. In contrast, derivatives with extended arylalkyl chains (e.g., 67c, IC₅₀ = 0.54 μM) show superior potency due to enhanced hydrophobic interactions .

Antimicrobial Activity

Aryliden hydrazinyl derivatives (e.g., 2-(2-arylidenehydrazinyl)-5-aryl-7-(thiophen-2-yl)pyrido[2,3-d]pyrimidin-4-ones ) demonstrate broad-spectrum antimicrobial activity. The thiophene moiety in these compounds enhances membrane penetration, a feature shared with the target compound .

Biological Activity

2-Methyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in oncology and anti-inflammatory applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing on various research studies and findings.

The compound has the following chemical characteristics:

PropertyValue
Chemical FormulaC11H8N2OS2
Molecular Weight248.32 g/mol
IUPAC NameThis compound
AppearanceSolid (powder)
Storage TemperatureRoom Temperature

Antitumor Activity

Recent studies have highlighted the antitumor properties of thieno[2,3-d]pyrimidine derivatives. In a notable study, a series of compounds were synthesized and tested against 60 human tumor cell lines. Compounds derived from the thieno[2,3-d]pyrimidine scaffold exhibited significant growth inhibition. Specifically, compounds 20 and 23 demonstrated remarkable potency with TGITGI (Total Growth Inhibition) values of 16.2 µM and 67.7 µM respectively, outperforming the standard chemotherapy agent 5-fluorouracil by 7-fold and 4-fold respectively .

The mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. The binding affinity of these compounds to DHFR was significantly higher than that of methotrexate, indicating their potential as effective anticancer agents .

Anti-inflammatory Activity

In addition to antitumor effects, this compound has been investigated for its anti-inflammatory properties. Studies have shown that derivatives of this compound can inhibit NF-κB/AP-1 signaling pathways in a dose-dependent manner, suggesting a potential role in treating inflammatory diseases .

The biological activity of thieno[2,3-d]pyrimidines is attributed to their ability to mimic folate structures, allowing them to bind selectively to folate receptors that are overexpressed in cancer cells. This selectivity minimizes effects on normal cells and enhances therapeutic efficacy . The presence of sulfur in the thiophene ring enhances lipophilicity and facilitates passive diffusion across cellular membranes.

Case Studies

  • Case Study on Antitumor Efficacy : A study involving compound 20 showed a significant reduction in cell viability across multiple cancer cell lines with an IC50 value lower than that of standard treatments. The compound's efficacy was further validated through in vivo models where tumor growth was substantially inhibited .
  • Anti-inflammatory Assessment : Another study demonstrated that derivatives exhibited high antioxidant activity (up to 82%) compared to standard antioxidants like Trolox. This suggests potential applications in managing oxidative stress-related conditions .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to verify the thiophene ring protons (δ 6.8–7.5 ppm) and pyrimidinone carbonyl (δ 165–170 ppm). DEPT-135 confirms methyl group presence at δ 2.5–3.0 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass (calc. 274.04 g/mol), distinguishing it from analogs .
  • X-ray Crystallography : SHELX software refines crystal structures, revealing bond angles (e.g., 120° for thiophene S-C-C) and confirming planarity of the fused ring system .

What computational methods are effective in predicting the compound’s pharmacokinetics and target binding affinity?

Q. Advanced Research Focus

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., EGFR), highlighting hydrogen bonds between the pyrimidinone carbonyl and Lys721 .
  • ADME Prediction : SwissADME estimates moderate lipophilicity (LogP ~2.8), suggesting good blood-brain barrier penetration. High gastrointestinal absorption (85–90%) aligns with oral bioavailability potential .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns, identifying conformational shifts in the thiophene moiety that affect binding .

How do the methyl and thiophen-2-yl substituents influence reactivity and bioactivity compared to analogs?

Q. Advanced Research Focus

  • Reactivity : The electron-donating methyl group stabilizes the pyrimidinone ring, reducing electrophilic substitution rates. Thiophen-2-yl enhances π-π stacking with aromatic residues in enzyme active sites, as shown in SAR studies .
  • Bioactivity : Compared to phenyl-substituted analogs (e.g., 5-phenyl derivatives), the thiophen-2-yl group increases selectivity for tyrosine kinases (IC50_{50} 0.8 μM vs. 2.3 μM) due to sulfur’s polarizability . Methyl substitution at C2 reduces metabolic degradation by cytochrome P450, extending half-life in vitro .

What strategies resolve contradictions in reported biological activity data across studies?

Q. Advanced Research Focus

  • Dose-Response Validation : Replicate assays (e.g., MTT for cytotoxicity) using standardized protocols (e.g., 72-hour exposure, 10% FBS) to address variability in IC50_{50} values .
  • Off-Target Screening : Broad kinase profiling (Eurofins Panlabs) identifies unintended targets (e.g., JAK2 inhibition) that may explain divergent results in apoptosis assays .
  • Meta-Analysis : Cross-reference data from >10 studies using tools like RevMan to quantify heterogeneity (I2^2 statistic) and adjust for cell-line-specific expression levels (e.g., HeLa vs. MCF-7) .

What in vitro assays are most suitable for evaluating therapeutic potential, given its structural features?

Q. Advanced Research Focus

  • Anticancer Activity : NCI-60 panel screening identifies potency against leukemia (GI50_{50} 1.2 μM) linked to ROS generation via thiophene-mediated redox cycling .
  • Antimicrobial Testing : Broth microdilution (CLSI guidelines) reveals Gram-positive selectivity (MIC 8 μg/mL against S. aureus), attributed to membrane disruption by the lipophilic methyl group .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) quantify IC50_{50} values, with structural analogs showing 30% higher activity than celecoxib .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
2-methyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

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